![molecular formula C10H12F2N2 B2715439 2-(3,5-Difluorophenyl)piperazine CAS No. 910444-57-4](/img/structure/B2715439.png)
2-(3,5-Difluorophenyl)piperazine
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Overview
Description
Scientific Research Applications
Pharmacological Effects and Receptor Binding
- Piperazine derivatives are investigated for their interaction with neurotransmitter receptors, particularly serotonin (5-HT) receptors, which play a crucial role in various CNS functions and disorders. For example, 1-(m-Chlorophenyl)piperazine (mCPP), a known metabolite of the antidepressant drug trazodone, exhibits potent serotonin receptor agonist properties, indicating its potential contribution to the pharmacological effects of trazodone in vivo (Fuller et al., 1981).
Antifungal and Antimicrobial Applications
- Certain piperazine derivatives demonstrate significant antifungal activity, as shown in a study where optically active antifungal azoles containing piperazine demonstrated substantial efficacy against various fungal cultures (Upadhayaya et al., 2004). This highlights the potential of piperazine compounds in developing new antifungal therapies.
Anticancer Potential
- Piperazine moieties are also explored for their anticancer properties. For instance, triazine derivatives bearing piperazine amide moiety were synthesized and evaluated for their potential anticancer activities, showing promising results against breast cancer cells (Yurttaş et al., 2014). This underscores the versatility of piperazine derivatives in medicinal chemistry, especially in oncology.
Role in Synthesis of Pharmaceutical Intermediates
- Piperazine compounds serve as crucial intermediates in the synthesis of pharmaceuticals. A study on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine, exemplifies the importance of piperazine derivatives in drug development (Quan, 2006).
Antimicrobial Activity
- Additionally, piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for their antimicrobial activity, revealing that certain compounds exhibited good growth inhibition against specific bacterial strains, illustrating the potential of piperazine derivatives in addressing antimicrobial resistance (Patil et al., 2021).
Mechanism of Action
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. No details on protein binding are currently known .
Medicinal chemistry researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
properties
IUPAC Name |
2-(3,5-difluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13-14H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPZMVOVFAINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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